Ethyl 2-(2,6-dibromo-4-formylphenoxy)acetate
Overview
Description
Ethyl 2-(2,6-dibromo-4-formylphenoxy)acetate is an organic compound with the molecular formula C11H10Br2O4 It is a derivative of phenoxyacetic acid, featuring bromine atoms and a formyl group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,6-dibromo-4-formylphenoxy)acetate typically involves the bromination of a precursor compound followed by esterification. One common method includes the bromination of 4-formylphenol to introduce bromine atoms at the 2 and 6 positions. This is followed by the reaction with ethyl chloroacetate in the presence of a base to form the ester linkage.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves controlled bromination and esterification reactions, often using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,6-dibromo-4-formylphenoxy)acetate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atoms under suitable conditions.
Major Products Formed
Oxidation: Ethyl 2-(2,6-dibromo-4-carboxyphenoxy)acetate.
Reduction: Ethyl 2-(2,6-dibromo-4-hydroxyphenoxy)acetate.
Substitution: Ethyl 2-(2,6-diamino-4-formylphenoxy)acetate or similar derivatives.
Scientific Research Applications
Ethyl 2-(2,6-dibromo-4-formylphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a precursor for compounds with potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,6-dibromo-4-formylphenoxy)acetate involves its reactivity due to the presence of bromine atoms and the formyl group. These functional groups make it a versatile intermediate in various chemical reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic substitution or oxidation-reduction processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-bromo-4-formylphenoxy)acetate: Similar structure but with one less bromine atom.
Ethyl 2-(4-formylphenoxy)acetate: Lacks bromine atoms, making it less reactive in certain substitution reactions.
Uniqueness
Ethyl 2-(2,6-dibromo-4-formylphenoxy)acetate is unique due to the presence of two bromine atoms, which enhance its reactivity and make it a valuable intermediate in organic synthesis. The formyl group also provides additional functionality for further chemical modifications.
Properties
IUPAC Name |
ethyl 2-(2,6-dibromo-4-formylphenoxy)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2O4/c1-2-16-10(15)6-17-11-8(12)3-7(5-14)4-9(11)13/h3-5H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUPDZSQOBIKGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1Br)C=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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